Cas no 1693672-38-6 (N-(4-formylphenyl)cyclopropanesulfonamide)
N-(4-formylphenyl)cyclopropanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-formylphenyl)cyclopropanesulfonamide
- Z1889747619
- Cyclopropanesulfonamide, N-(4-formylphenyl)-
-
- Inchi: 1S/C10H11NO3S/c12-7-8-1-3-9(4-2-8)11-15(13,14)10-5-6-10/h1-4,7,10-11H,5-6H2
- InChI Key: PAEYJDDJHUBESD-UHFFFAOYSA-N
- SMILES: S(C1CC1)(NC1C=CC(C=O)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 225.04596439 g/mol
- Monoisotopic Mass: 225.04596439 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 71.6
- Molecular Weight: 225.27
N-(4-formylphenyl)cyclopropanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5491717-0.05g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 0.05g |
$252.0 | 2025-03-15 | |
| Enamine | EN300-5491717-0.1g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
| Enamine | EN300-5491717-0.25g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 0.25g |
$538.0 | 2025-03-15 | |
| Enamine | EN300-5491717-0.5g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 0.5g |
$847.0 | 2025-03-15 | |
| Enamine | EN300-5491717-1.0g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 1.0g |
$1086.0 | 2025-03-15 | |
| Enamine | EN300-5491717-2.5g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 2.5g |
$2127.0 | 2025-03-15 | |
| Enamine | EN300-5491717-5.0g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 5.0g |
$3147.0 | 2025-03-15 | |
| Enamine | EN300-5491717-10.0g |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95.0% | 10.0g |
$4667.0 | 2025-03-15 | |
| Aaron | AR0283RL-50mg |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95% | 50mg |
$372.00 | 2025-02-15 | |
| Aaron | AR0283RL-100mg |
N-(4-formylphenyl)cyclopropanesulfonamide |
1693672-38-6 | 95% | 100mg |
$542.00 | 2025-02-15 |
N-(4-formylphenyl)cyclopropanesulfonamide Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on N-(4-formylphenyl)cyclopropanesulfonamide
Professional Introduction to N-(4-formylphenyl)cyclopropanesulfonamide (CAS No. 1693672-38-6)
N-(4-formylphenyl)cyclopropanesulfonamide (CAS No. 1693672-38-6) is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. This compound, characterized by its cyclopropane ring and sulfonamide functional group, combined with a formyl substituent on the phenyl ring, presents an intriguing platform for further chemical modifications and biological evaluations.
The structural motif of N-(4-formylphenyl)cyclopropanesulfonamide is particularly noteworthy for its potential to interact with biological targets in novel ways. The cyclopropane ring is known for its strained three-membered structure, which can enhance the reactivity and binding affinity of molecules when incorporated into drug-like scaffolds. Meanwhile, the sulfonamide group is a well-established pharmacophore in medicinal chemistry, often contributing to the solubility, bioavailability, and metabolic stability of pharmaceuticals. The presence of a formyl group on the phenyl ring further expands the compound's utility, allowing for diverse functionalization strategies such as condensation reactions or further derivatization.
In recent years, there has been a growing interest in exploring the therapeutic potential of compounds that incorporate cyclopropane moieties. The strained nature of the cyclopropane ring can lead to unique conformational preferences and improved binding interactions with biological macromolecules. This has prompted researchers to investigate its utility in developing novel inhibitors, agonists, or antagonists for various diseases. For instance, studies have shown that cyclopropane-containing molecules can exhibit potent activity against certain enzymes and receptors, making them promising candidates for drug discovery efforts.
The sulfonamide moiety in N-(4-formylphenyl)cyclopropanesulfonamide also contributes to its potential as a bioactive molecule. Sulfonamides are widely recognized for their role in numerous pharmacological agents, including antibiotics, anti-inflammatory drugs, and diuretics. The sulfonamide group's ability to form hydrogen bonds and participate in hydrophobic interactions makes it an excellent scaffold for designing molecules with high affinity for biological targets. Moreover, the formyl group provides a reactive site for further chemical transformations, enabling the synthesis of more complex derivatives with tailored properties.
One of the most exciting aspects of N-(4-formylphenyl)cyclopropanesulfonamide is its versatility in medicinal chemistry applications. The compound's unique structural features allow it to be modified in multiple ways to optimize its biological activity. For example, researchers can introduce different substituents onto the phenyl ring or explore alternative sulfonamide derivatives to enhance binding affinity or selectivity. Additionally, the formyl group can be used to conjugate the compound with other biomolecules or to undergo condensation reactions with nucleophiles, opening up possibilities for applications in drug delivery systems or prodrug formulations.
Recent advancements in computational chemistry and molecular modeling have further facilitated the exploration of N-(4-formylphenyl)cyclopropanesulfonamide's potential applications. These tools enable researchers to predict how the compound will interact with various biological targets and identify optimal modifications for enhancing its therapeutic efficacy. By leveraging these computational methods, scientists can accelerate the discovery process and identify promising candidates for further experimental validation.
The synthesis of N-(4-formylphenyl)cyclopropanesulfonamide presents an interesting challenge due to its complex structural features. However, modern synthetic techniques have made it possible to access this compound with high yield and purity. Researchers have developed efficient synthetic routes that involve multi-step organic transformations, including cyclization reactions, sulfonylation processes, and formylation strategies. These synthetic methodologies not only provide access to N-(4-formylphenyl)cyclopropanesulfonamide but also serve as valuable tools for exploring related derivatives.
In conclusion, N-(4-formylphenyl)cyclopropanesulfonamide (CAS No. 1693672-38-6) represents a fascinating compound with significant potential in chemical and biomedical research. Its unique structural features—comprising a cyclopropane ring, a sulfonamide group, and a formyl substituent on the phenyl ring—make it an attractive scaffold for developing novel bioactive molecules. The growing interest in cyclopropane-containing compounds and the well-documented role of sulfonamides in drug design underscore the importance of exploring this molecule's therapeutic applications. With continued research and development, N-(4-formylphenyl)cyclopropanesulfonamide holds promise as a valuable tool in addressing various challenges in medicine and biotechnology.
1693672-38-6 (N-(4-formylphenyl)cyclopropanesulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)